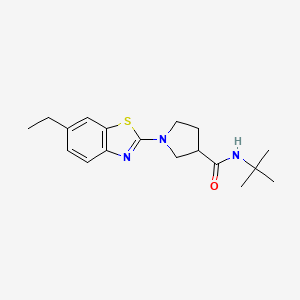![molecular formula C14H24N4O3S B6473441 N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640964-91-4](/img/structure/B6473441.png)
N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a synthetic compound known for its diverse applications in scientific research. This compound features a unique combination of molecular groups, which contributes to its versatile chemical and biological properties. It has garnered interest in the fields of medicinal chemistry, pharmacology, and materials science due to its potential therapeutic effects and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves multiple steps, typically starting with the preparation of the 1,2,4-oxadiazole ring. The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carbonyl compounds under acidic or basic conditions. Following this, the oxadiazole is functionalized with a propan-2-yl group via alkylation or acylation reactions.
The piperidine moiety is introduced through nucleophilic substitution reactions, often utilizing piperidine derivatives. The final step involves the sulfonation of the cyclopropane ring, where cyclopropane is treated with sulfonyl chlorides or sulfonic acids under suitable conditions to form the sulfonamide group. Reaction conditions may vary, but typically involve the use of solvents like dichloromethane, acetonitrile, or dimethylformamide, along with catalysts and reagents such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes, scaled up to accommodate larger quantities. Optimizations for industrial synthesis focus on improving yield, reducing reaction times, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or sulfoxides.
Reduction: : Reductive reactions involve the use of agents like sodium borohydride or lithium aluminum hydride, typically reducing ketone or aldehyde functionalities to alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the oxadiazole or piperidine moieties, often using halides or other suitable substituents.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substituting Reagents: : Alkyl halides, sulfonyl chlorides
Major Products
Major products formed from these reactions depend on the specific functional group being targeted. Oxidation may yield sulfoxides or sulfones, reduction produces alcohols, and substitution can introduce various alkyl, aryl, or heterocyclic groups to the compound.
科学的研究の応用
Chemistry
In chemistry, N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. It may exhibit activity against specific biological targets, making it a candidate for drug development studies.
Medicine
Medicinal chemistry research focuses on the compound's potential therapeutic effects. It is screened for activity against various diseases, including infections and neurological disorders, due to its possible interactions with biological pathways.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactive functional groups enable the creation of novel compounds with desirable properties.
作用機序
The mechanism of action for N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved, but these could involve binding to active sites, altering protein conformation, or affecting signal transduction processes.
類似化合物との比較
Similar Compounds
Similar compounds include those with analogous oxadiazole, piperidine, or sulfonamide moieties, such as:
N-(1-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide
N-(1-{[3-(ethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide
N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)benzylsulfonamide
Uniqueness
The uniqueness of N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide lies in its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the cyclopropane ring, in particular, introduces strain and potential for interesting chemical transformations, distinguishing it from other compounds.
Hopefully, this deep dive meets your expectations! Anything more you'd like to know or discuss about this compound?
特性
IUPAC Name |
N-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-10(2)14-15-13(21-16-14)9-18-7-3-4-11(8-18)17-22(19,20)12-5-6-12/h10-12,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFMSZKJEXYEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6473367.png)
![1-[4-(4-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6473371.png)
![4-[(2-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473372.png)
![N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6473385.png)
![4-[(4-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473398.png)
![4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473404.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide](/img/structure/B6473408.png)
![1-{[(5-bromopyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B6473415.png)
![3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473423.png)
![2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6473436.png)
![3-fluoro-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B6473449.png)
![ethyl 2-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6473460.png)
![5-chloro-N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6473463.png)
